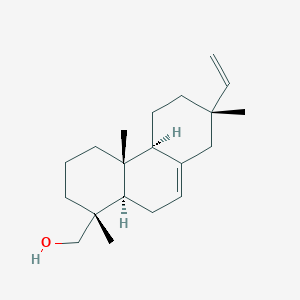
Isopimarinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopimarinol is a diterpenoid compound that belongs to the pimarane-type diterpenes. These compounds are known for their diverse biological activities and are found in various plants. This compound has been studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities .
准备方法
Synthetic Routes and Reaction Conditions
Isopimarinol can be synthesized through several chemical reactions. One common method involves the reduction of 3-oxo-19-tosyloxy isopimara-7,15-diene using zinc and sodium iodide in hexamethylphosphoric triamide . Another method includes the Wittig reaction of isopimarinal (obtained from isopimaric acid) with the phosphorus ylide generated from methoxymethyl (triphenyl)phosphonium chloride using butyllithium .
Industrial Production Methods
Industrial production methods for isopimara-7,15-dienol are not well-documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
Isopimarinol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized by cytochrome P450 enzymes to form different diterpene alcohols and aldehydes .
Common Reagents and Conditions
Common reagents used in the reactions involving isopimara-7,15-dienol include zinc, sodium iodide, butyllithium, and phosphorus ylides. Reaction conditions often involve specific solvents like hexamethylphosphoric triamide and controlled temperatures to ensure the desired product formation .
Major Products
The major products formed from the reactions of isopimara-7,15-dienol include various oxidized diterpenes such as isopimara-7,15-dienal and dehydroabietadienol .
科学研究应用
Chemical Applications
Synthesis of Complex Diterpenoids
Isopimarinol serves as a precursor for synthesizing other complex diterpenoids. Its unique structure allows for modifications that can lead to the development of new compounds with potential therapeutic properties. For example, this compound can be transformed into various oxidized diterpenes through reactions involving cytochrome P450 enzymes.
Chemical Reactions
this compound undergoes several chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include zinc, sodium iodide, and butyllithium. The reaction conditions often involve specific solvents like hexamethylphosphoric triamide to ensure optimal product formation.
Biological Applications
Anti-Inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases.
Anti-Cancer Activities
this compound has demonstrated potential anti-cancer properties in vitro. Studies have indicated its ability to induce apoptosis in cancer cells through mechanisms that involve the activation of pro-apoptotic pathways and the regulation of antioxidant genes. This dual action highlights its potential as a therapeutic agent in cancer treatment.
Medical Applications
Pharmacological Potential
The pharmacological properties of this compound suggest its potential use in treating various diseases, particularly cancer. Its ability to induce cell death selectively in tumor cells while sparing normal cells makes it an attractive candidate for further development in oncology.
Industrial Applications
Production of Bioactive Compounds
In the pharmaceutical industry, this compound can be utilized in the production of bioactive compounds. Its structural versatility allows for the creation of derivatives that may possess enhanced biological activities or novel therapeutic effects.
Case Studies and Research Findings
- Mechanism of Action Study : A study exploring the mechanism of action of this compound revealed its interaction with multiple molecular targets involved in apoptosis regulation. This research provided insights into how this compound can be leveraged for cancer therapy.
- Comparative Analysis with Similar Compounds : Comparative studies have shown that this compound exhibits unique biological activities when compared to other pimarane-type diterpenes such as isopimara-8,15-diene and deoxyparguerol. This highlights its distinct therapeutic potential and justifies further investigation into its applications.
Summary Table of this compound Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Synthesis precursor | Used to synthesize complex diterpenoids; undergoes oxidation and reduction reactions |
| Biology | Anti-inflammatory activity | Modulates inflammatory pathways; potential treatment for inflammatory diseases |
| Medicine | Anti-cancer properties | Induces apoptosis in cancer cells; selective action on tumor cells |
| Industry | Production of bioactive compounds | Utilized in pharmaceutical formulations; structural versatility allows for novel derivatives |
作用机制
The mechanism of action of isopimara-7,15-dienol involves its interaction with various molecular targets and pathways. It induces cellular stress and activates both pro-apoptotic and anti-apoptotic pathways in cancer cells. This dual regulation of cell death and survival is mediated through the upregulation of antioxidant genes and the activation of heat shock proteins .
相似化合物的比较
Isopimarinol is unique among pimarane-type diterpenes due to its specific biological activities. Similar compounds include:
Isopimara-8,15-diene: Another pimarane-type diterpene with similar biosynthetic pathways.
Deoxyparguerol: A diterpene with cytotoxic activity against leukemia cell lines.
Orthosiphol A: Known for its anti-inflammatory properties.
属性
CAS 编号 |
1686-64-2 |
|---|---|
分子式 |
C20H32O |
分子量 |
288.5 g/mol |
IUPAC 名称 |
[(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,7,16-17,21H,1,6,8-14H2,2-4H3/t16-,17-,18-,19-,20+/m0/s1 |
InChI 键 |
DUEINKIQNGZKPL-VYJAJWGXSA-N |
SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)CO)C)C1)C=C |
手性 SMILES |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C1)C=C |
规范 SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)CO)C)C1)C=C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















